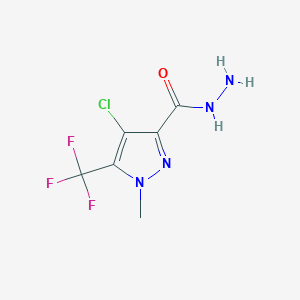
4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide typically involves the reaction of 4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .
化学反応の分析
4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted pyrazole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications:
作用機序
The mechanism of action of 4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the Mcl-1 protein, which is involved in cell survival and apoptosis . Additionally, the compound can be metabolized into picolinic acid and other analogs, which contribute to its cytotoxic activity .
類似化合物との比較
4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide can be compared with other similar compounds such as:
4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid: This compound is a precursor in the synthesis of the carbohydrazide derivative and shares similar chemical properties.
4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-yl](3,5-dimethyl-1H-pyrazol-1-yl)methanone: Another derivative with potential biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties .
生物活性
4-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C6H6ClF3N4O and features a pyrazole ring with a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. The presence of chlorine and hydrazide functionalities contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and inflammation.
- Cellular Pathways : It modulates signaling pathways associated with cell proliferation and apoptosis, making it a candidate for anticancer drug development.
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 | 26.00 | |
| 4-Chloro derivative | MCF7 | 0.01 | |
| Hydrazide derivatives | Hep-2 | 3.25 |
These findings suggest that the compound could be developed into an effective anticancer agent.
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. Studies indicate that it inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response:
This selectivity for COX-2 over COX-1 suggests a potentially lower risk of gastrointestinal side effects compared to traditional NSAIDs.
Antimicrobial Activity
Preliminary studies have indicated that the compound possesses antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
Case Studies
Several research studies have focused on the biological activities of pyrazole derivatives, including our compound of interest:
- Anticancer Screening : A study evaluated various pyrazole derivatives against MCF7 and NCI-H460 cell lines, revealing significant growth inhibition with IC50 values as low as 0.01 µM for some derivatives .
- Anti-inflammatory Effects : Another investigation reported that specific derivatives exhibited potent inhibition of COX enzymes, suggesting their potential use in treating inflammatory diseases .
- Synergistic Effects : Research has indicated that combining this compound with other therapeutic agents may enhance its efficacy against resistant cancer strains .
特性
IUPAC Name |
4-chloro-1-methyl-5-(trifluoromethyl)pyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClF3N4O/c1-14-4(6(8,9)10)2(7)3(13-14)5(15)12-11/h11H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQCURNANYHQLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)NN)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














